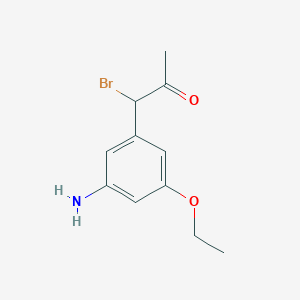![molecular formula C51H33N5 B14073623 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole: is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of both carbazole and triazine moieties in its structure contributes to its high thermal stability and efficient charge transport properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Unit: The biphenyl unit is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triazine Moiety: The triazine unit is introduced via a nucleophilic substitution reaction, where a suitable triazine precursor reacts with the biphenyl intermediate.
Formation of the Carbazole Unit: The final step involves the formation of the carbazole unit through a cyclization reaction, often facilitated by a palladium catalyst under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is extensively studied for its role as a host material in OLEDs. Its high thermal stability and efficient charge transport properties make it an ideal candidate for enhancing the performance and longevity of OLED devices .
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into its potential use in biological systems, particularly in the development of bio-compatible electronic devices .
Industry: In the industrial sector, this compound is used in the fabrication of advanced optoelectronic devices, including OLED displays and organic photovoltaic cells. Its unique properties contribute to the efficiency and durability of these devices .
作用機序
The mechanism by which 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole exerts its effects is primarily related to its electronic structure. The compound facilitates efficient charge transport through its conjugated system, allowing for the effective injection and transport of electrons and holes in optoelectronic devices. The triazine moiety acts as an electron acceptor, while the carbazole unit serves as an electron donor, creating a balanced charge transport system .
類似化合物との比較
- 4,4’-Bis(carbazol-9-yl)biphenyl
- 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
- 1,3,5-Tri(3-pyridyl-phen-3-yl)benzene
- 4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine
Uniqueness: Compared to these similar compounds, 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole stands out due to its unique combination of carbazole and triazine moieties. This combination provides a synergistic effect, enhancing both thermal stability and charge transport efficiency. Additionally, the specific arrangement of these moieties in the molecular structure contributes to its superior performance in optoelectronic applications .
特性
分子式 |
C51H33N5 |
|---|---|
分子量 |
715.8 g/mol |
IUPAC名 |
2-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-2-yl]-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C51H33N5/c1-4-14-34(15-5-1)35-24-28-40(29-25-35)55-45-22-12-10-20-41(45)43-30-26-38(32-47(43)55)39-27-31-44-42-21-11-13-23-46(42)56(48(44)33-39)51-53-49(36-16-6-2-7-17-36)52-50(54-51)37-18-8-3-9-19-37/h1-33H |
InChIキー |
ONALVUBQRMRORU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)C6=CC7=C(C=C6)C8=CC=CC=C8N7C9=NC(=NC(=N9)C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)


![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)







